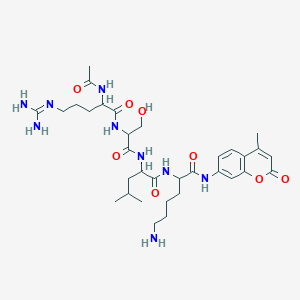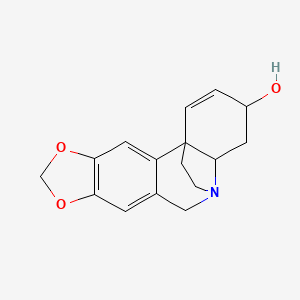
1,2-Didehydrocrinan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Didehydrocrinan-3-ol: is a chemical compound with the molecular formula C16H17NO3 alkaloids , which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is structurally related to the crinine alkaloids, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Didehydrocrinan-3-ol can be synthesized through various organic synthesis methods. One common approach involves the use of buta-2,3-dien-1-ol as a starting material. The synthesis typically involves multi-step manipulations, including the use of reducing agents such as LiAlH4 or MeLi in the final step .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
化学反应分析
Types of Reactions: 1,2-Didehydrocrinan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as and are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction may produce alcohols .
科学研究应用
1,2-Didehydrocrinan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, such as and activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds:
- Crinan-11-ol, 1,2-didehydro-3-methoxy-
- Natalensin
- 3-Epicrinamine
Comparison: 1,2-Didehydrocrinan-3-ol is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
属性
| 510-67-8 | |
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
InChI 键 |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


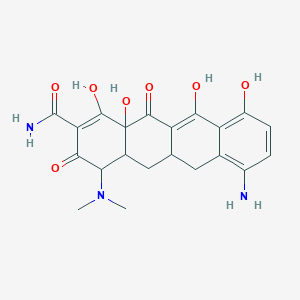



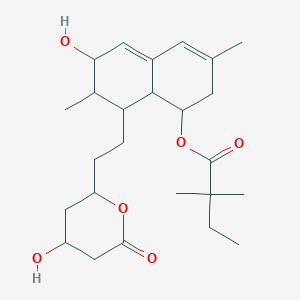
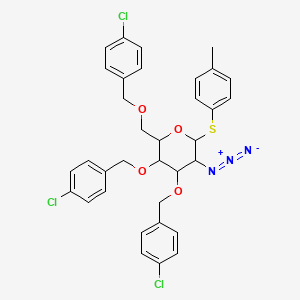
![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)

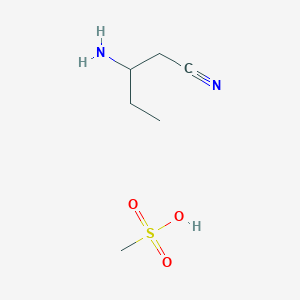
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
